molecular formula C4H7ClN4 B6609173 pyridazine-3,5-diamine hydrochloride CAS No. 1500-82-9

pyridazine-3,5-diamine hydrochloride

Cat. No.: B6609173
CAS No.: 1500-82-9
M. Wt: 146.58 g/mol
InChI Key: UGEJUJYOWLZTMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridazine-3,5-diamine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with a dicarbonyl compound, followed by subsequent functionalization steps . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3,5-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridazine-3,5-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of pyridazine-3,5-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the pyridazine ring .

Comparison with Similar Compounds

Uniqueness: Pyridazine-3,5-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

pyridazine-3,5-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.ClH/c5-3-1-4(6)8-7-2-3;/h1-2H,(H4,5,6,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEJUJYOWLZTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500-82-9
Record name pyridazine-3,5-diamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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